molecular formula C21H16F3N5O2 B2764098 3,4-difluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 921890-10-0

3,4-difluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2764098
M. Wt: 427.387
InChI Key: YIDRUDRUSOELAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzamide group, a pyrazolopyrimidinone group, and multiple fluorine atoms attached to the benzene rings .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate benzyl and pyrazolopyrimidinone precursors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two benzene rings, one of which is part of a benzamide group, and the other is part of a pyrazolopyrimidinone group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of fluorine atoms could influence its reactivity and other properties .

Scientific Research Applications

Mycobacterium Tuberculosis GyrB Inhibitors

Research has identified thiazole-aminopiperidine hybrid analogues, related to the core structure of the mentioned compound, as potent inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds show promising activity against tuberculosis with low cytotoxicity, highlighting their potential as therapeutic agents against bacterial infections (Jeankumar et al., 2013).

Tumor Imaging with PET

A study on 18F-labeled Pyrazolo[1,5-a]pyrimidine derivatives, closely related to the query compound, has shown potential for tumor imaging with Positron Emission Tomography (PET). Modified derivatives of these compounds demonstrated significant differences in tumor uptake, indicating their utility in diagnostic imaging (Xu et al., 2012).

Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems, such as Benzimidazo[l,2-a]pyrazolo[1,5-c]quinazoline, from related fluorobenzoyl compounds, showcases the versatility of these chemical structures in developing new materials and pharmacophores with potential applications in drug design and material science (Lipunova et al., 1996).

Anticancer and Anti-Inflammatory Agents

Research on pyrazolopyrimidines derivatives has revealed their potential as anticancer and anti-5-lipoxygenase agents. These compounds, which share structural motifs with the query compound, have been synthesized and evaluated for their biological activities, showing promising results against cancer cell lines and inflammation (Rahmouni et al., 2016).

Future Directions

Future research could focus on studying the synthesis, properties, and potential applications of this compound. It could be interesting to explore its potential uses in various fields, such as medicinal chemistry, given its complex structure .

properties

IUPAC Name

3,4-difluoro-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2/c22-16-4-2-1-3-14(16)11-28-12-26-19-15(21(28)31)10-27-29(19)8-7-25-20(30)13-5-6-17(23)18(24)9-13/h1-6,9-10,12H,7-8,11H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDRUDRUSOELAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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